molecular formula C11H17N B047588 N-Benzyl-N-ethylethanamine CAS No. 772-54-3

N-Benzyl-N-ethylethanamine

Cat. No.: B047588
CAS No.: 772-54-3
M. Wt: 163.26 g/mol
InChI Key: ZWRDBWDXRLPESY-UHFFFAOYSA-N
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Description

N,N-Diethylbenzylamine is an organic compound with the molecular formula C₁₁H₁₇N. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its characteristic amine odor and is soluble in organic solvents but not in water .

Chemical Reactions Analysis

N,N-Diethylbenzylamine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Diethylbenzylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N,N-Diethylbenzylamine can be compared with other similar compounds such as:

    N,N-Dimethylbenzylamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It is also used as a catalyst in polymer synthesis.

    Benzylamine: The parent compound of N,N-Diethylbenzylamine, which lacks the ethyl substituents. It is used in the synthesis of various organic compounds.

    N,N-Diethylmethylamine: Similar to N,N-Diethylbenzylamine but with a methyl group instead of a benzyl group.

N,N-Diethylbenzylamine stands out due to its specific structural features, which confer unique reactivity and applications in various fields.

Properties

IUPAC Name

N-benzyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRDBWDXRLPESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073237
Record name Benzenemethanamine, N,N-diethyl-
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Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-54-3
Record name N,N-Diethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-54-3
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Record name Benzenemethanamine, N,N-diethyl-
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Record name N-Benzyldiethylamine
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Record name Benzenemethanamine, N,N-diethyl-
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Record name N,N-diethylbenzylamine
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Record name BENZENEMETHANAMINE, N,N-DIETHYL-
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Synthesis routes and methods I

Procedure details

A mixture of 11.9 ml of benzyl bromide in 100 ml of ether was added dropwise to a mixture of 30.9 ml of diethylamine in 100 ml of ether. This mixture was stirred overnight then filtered and washed with ether. The combined filtrate and wash was washed with water, dried and concentrated to an oil. This oil was distilled through a Kugelrohr and the fraction boiling at <70° C., 1.5 mm collected, giving 10.6 g of N,N-diethylbenzenemethanamine as an oil.
Quantity
11.9 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Quantity
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reactant
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Synthesis routes and methods III

Procedure details

Ethyl cinnamate is prepared by the procedures described above, using different bases and the following reactants: 2.24 mg (10-5 mols) of palladium acetate, 5.77 ml (50 millimols) of benzoyl chloride, 5.42 ml (50 millimols) of ethyl acrylate and 50 millimols of N-benzyldiethylamine or N-(3-chlorobenzyl)-dimethylamine, in 100 ml of p-xylene. The reaction mixture is stirred for 4 hours at 130° C. Ethyl cinnamate is obtained in a yield of 67% of theory if N-benzyldiethylamine is used, and a yield of 56% of theory if N-(3-chlorobenzyl)-dimethylamine is used.
Quantity
5.77 mL
Type
reactant
Reaction Step One
Quantity
5.42 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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100 mL
Type
solvent
Reaction Step Five
Quantity
2.24 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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